Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-
Description
The compound Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- is a benzamide derivative characterized by a chloroacetylated amino group at the 4-position of the benzene ring and a diethylaminoethyl side chain. This structure combines a polar, electron-withdrawing chloroacetyl group with a tertiary amine moiety, which is critical for interactions with biological targets such as ion channels or enzymes.
Properties
CAS No. |
86820-15-7 |
|---|---|
Molecular Formula |
C15H22ClN3O2 |
Molecular Weight |
311.81 g/mol |
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-19(4-2)10-9-17-15(21)12-5-7-13(8-6-12)18-14(20)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,21)(H,18,20) |
InChI Key |
YLRVRNVXMJXROY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Chloroacetylation of Anthranilamide Derivatives
A foundational approach involves chloroacetylation of anthranilamide (2-aminobenzamide) precursors. As demonstrated in [CN104672101A], anthranilamide reacts with chloroacetyl chloride in the presence of an inorganic base (e.g., sodium carbonate) or alkaline salts in polar aprotic solvents like dichloromethane or tetrahydrofuran. The acid-binding agent neutralizes HCl byproducts, driving the reaction toward completion. Typical conditions yield 4-chloroacetylamino benzamide intermediates with conversions exceeding 85%.
Diethylaminoethylamine Coupling
Subsequent functionalization with N,N-diethylethylenediamine introduces the 2-(diethylamino)ethyl substituent. The US3357978A patent outlines a transesterification-amidation sequence:
-
Methyl ester activation : Methyl 4-chloroacetylamino benzoate reacts with N,N-diethylethylenediamine in xylene using aluminum isopropylate as a catalyst. This facilitates methanol elimination, forming the secondary amide bond.
-
Hydrolysis : The intermediate undergoes acidic hydrolysis (HCl, reflux) to cleave the methyl ester, yielding the free carboxylic acid.
-
Final amidation : Thionyl chloride converts the acid to its acyl chloride, which reacts with diethylaminoethylamine to form the target compound.
Detailed Methodologies and Optimization
Direct Amide Coupling via Acyl Chlorides
A streamlined method from [PMC6661798] employs 4-(2-chloroacetamido)benzoic acid as the starting material:
-
Chloroacetylation : p-Aminobenzoic acid reacts with chloroacetyl chloride in ethanol with triethylamine, yielding 4-(2-chloroacetamido)benzoic acid (85–90% yield).
-
Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the reactive benzoyl chloride derivative.
-
Amine coupling : The acyl chloride reacts with N,N-diethylethylenediamine in methanol or ethanol, producing the final benzamide. This method achieves 70–75% overall yield after recrystallization.
Table 1: Comparative Reaction Conditions for Acyl Chloride Route
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, Et₃N, EtOH | 89 | 95 |
| Acyl chloride formation | SOCl₂, reflux, 3 h | 93 | 97 |
| Amine coupling | Diethylaminoethylamine, MeOH, 12 h | 78 | 98 |
One-Pot Transamidation Approach
US3357978A describes a one-pot method using methyl 4-acetylamino benzoate derivatives:
-
Transesterification : Methyl esters react with excess diethylaminoethylamine in xylene at 100–120°C, catalyzed by aluminum isopropylate. Methanol is removed via azeotropic distillation to shift equilibrium.
-
In situ hydrolysis : Addition of aqueous HCl directly hydrolyzes the ester to the acid, which is then amidated without isolation. This method reduces purification steps, achieving 65–70% yield.
Critical Parameters and Yield Optimization
Solvent and Catalyst Selection
-
Xylene vs. ethylene glycol : Xylene facilitates azeotropic drying but requires higher temperatures (100–120°C). Ethylene glycol improves solubility of polar intermediates but complicates product isolation.
-
Catalysts : Aluminum isopropylate outperforms traditional bases (e.g., K₂CO₃) in transesterification, reducing reaction time from 24 h to 2–3 h.
Purification Techniques
-
Crystallization : Final products are purified via recrystallization from ethanol or ethanol-water mixtures, enhancing purity to >98%.
-
Acid-base extraction : Crude bases are dissolved in HCl, filtered, and precipitated with NaOH to remove unreacted amines.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Trade-offs
-
Higher temperatures (120°C vs. 80°C) improve reaction rates but promote side reactions (e.g., over-chlorination), reducing yields by 10–15%.
-
Excess diethylaminoethylamine (3 eq.) ensures complete transamidation but necessitates rigorous post-reaction washing to remove residuals.
Industrial Scalability and Challenges
Cost-Efficiency Considerations
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve mild temperatures and the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified amide or chloroacetyl groups.
Scientific Research Applications
Biological Activities
Benzamide derivatives have been studied for their biological activities, including:
- Antimicrobial Activity : Research indicates that compounds like Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- exhibit significant antibacterial properties. For example, studies have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or inhibit enzyme activity essential for bacterial growth .
- Anticancer Potential : Some derivatives have been explored for their potential in cancer therapy. The presence of specific substituents can enhance cytotoxicity against cancer cells by inducing apoptosis or inhibiting cancer cell proliferation .
Therapeutic Applications
The therapeutic applications of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- include:
- Pharmaceutical Development : This compound can serve as a lead compound for developing new drugs targeting bacterial infections or cancer treatment.
- Chemical Probes : Due to its unique structure, it can be utilized as a chemical probe in biological research to study specific pathways or mechanisms within cells .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of Benzamide derivatives, including Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-, against Gram-positive and Gram-negative bacteria. The results demonstrated a marked reduction in bacterial growth at specific concentrations, indicating potential as a new antibiotic agent .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that this benzamide derivative significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .
Mechanism of Action
The mechanism of action of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The diethylaminoethyl side chain enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
Procainamide (4-Amino-N-[2-(diethylamino)ethyl]benzamide)
- Structure: 4-amino substitution instead of chloroacetyl amino.
- Metabolized by acetylation (N-acetylprocainamide, an active metabolite) .
- Key Differences: The chloroacetyl group in the target compound introduces stronger electron-withdrawing effects compared to the amino group in procainamide. This may alter binding affinity to ion channels (e.g., SCN5A) and metabolic stability . Molecular weight: Procainamide (271.79 g/mol) vs. target compound (estimated ~326.8 g/mol due to chloroacetyl group) .
N-Acetylprocainamide Hydrochloride
Alloclamide (4-Chloro-N-[2-(diethylamino)ethyl]-2-(2-propenyloxy)benzamide)
Methylsulfonylamino-Substituted Benzamide (N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide)
- Structure: Methylsulfonylamino group at the 4-position.
- Pharmacology : Antiarrhythmic candidate with enhanced sulfonamide-mediated target interactions .
- Comparison :
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Steric Considerations: The diethylaminoethyl chain is conserved across analogs, suggesting its necessity for cationic interactions with membrane receptors. Bulky substituents (e.g., 2-propenyloxy in alloclamide) may limit conformational flexibility .
Metabolic Stability
- Procainamide undergoes hepatic acetylation, whereas the chloroacetyl group in the target compound may resist enzymatic hydrolysis, prolonging half-life .
Comparative Data Table
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